molecular formula C7H2ClF2NO B2593037 2-Chloro-6,7-difluorobenzoxazole CAS No. 195737-22-5

2-Chloro-6,7-difluorobenzoxazole

Cat. No.: B2593037
CAS No.: 195737-22-5
M. Wt: 189.55
InChI Key: CFIFJVIHMFCZDA-UHFFFAOYSA-N
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Description

2-Chloro-6,7-difluorobenzoxazole is a heterocyclic aromatic compound with the molecular formula C7H2ClF2NO. It is a derivative of benzoxazole, where the benzene ring is substituted with chlorine and fluorine atoms at the 2, 6, and 7 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-difluorobenzoxazole typically involves the reaction of 2-aminophenol with appropriate halogenated reagents. One common method includes the use of phosphorus pentachloride (PCl5) to chlorinate benzoxazolinones, followed by fluorination . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-difluorobenzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Amino or thiol-substituted benzoxazoles.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Coupling reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Chloro-6,7-difluorobenzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-difluorobenzoxazole involves its interaction with specific molecular targets. The compound can form non-covalent interactions such as hydrogen bonds and π-π stacking with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzoxazole
  • 6,7-Difluorobenzoxazole
  • 2,6-Dichlorobenzoxazole

Uniqueness

2-Chloro-6,7-difluorobenzoxazole is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its ability to interact with specific biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-6,7-difluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIFJVIHMFCZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(O2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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